3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Kinase Inhibition Structure-Based Drug Design Aurora Kinase A

Precision-engineered 6-bromo-2-(3-pyridinyl)imidazo[4,5-b]pyridine scaffold with a unique pyridine hydrogen‑bonding motif for kinase hinge regions—functionally distinct from generic 2‑phenyl or 2‑benzyl analogs. SAR data confirm that 2‑position substitution alters potency >10‑fold, making this exact compound non‑interchangeable for reproducible ATP‑competitive inhibitor studies (Aurora A, PAK4). Also serves as a validated HPLC/LC‑MS reference standard and a benchmark for green synthesis optimization. Research‑grade stock available; bulk quantities with full analytical documentation.

Molecular Formula C11H7BrN4
Molecular Weight 275.1 g/mol
CAS No. 65147-90-2
Cat. No. B3276970
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine
CAS65147-90-2
Molecular FormulaC11H7BrN4
Molecular Weight275.1 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NC3=C(N2)C=C(C=N3)Br
InChIInChI=1S/C11H7BrN4/c12-8-4-9-11(14-6-8)16-10(15-9)7-2-1-3-13-5-7/h1-6H,(H,14,15,16)
InChIKeyHAJPVWOPPVBQAB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine (CAS 65147-90-2): A Core Imidazo[4,5-b]pyridine Scaffold with Strategic Bromo-Pyridinyl Differentiation for Kinase & Enzyme Inhibitor Research


3-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine (CAS 65147-90-2) is a heterocyclic small molecule belonging to the imidazo[4,5-b]pyridine class, a privileged scaffold extensively explored in kinase inhibitor drug discovery [1]. The compound features a 6-bromo substituent on the core imidazo[4,5-b]pyridine ring and a 3-pyridinyl group at the 2-position, resulting in the molecular formula C11H7BrN4 and a molecular weight of 275.10 g/mol [2]. This precise substitution pattern confers a specific hydrogen-bonding and steric profile distinct from other in-class analogs, positioning it as a valuable building block for structure-activity relationship (SAR) exploration and a potential reference standard for analytical method development [2].

Why 3-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine (CAS 65147-90-2) Cannot Be Interchanged with Generic 6-Bromo-imidazo[4,5-b]pyridine Analogs


Generic substitution within the 6-bromo-imidazo[4,5-b]pyridine series is invalid due to the profound impact of the 2-position substituent on target engagement and selectivity [1]. While compounds like 6-bromo-2-phenyl-3H-imidazo[4,5-b]pyridine or 6-bromo-2-(4-chlorobenzyl)-3H-imidazo[4,5-b]pyridine share the core 6-bromo motif, the specific 3-pyridinyl group in CAS 65147-90-2 provides a unique nitrogen-based hydrogen bond acceptor that can dictate distinct binding interactions with kinase hinge regions or enzyme active sites [1][2]. For instance, SAR studies on imidazo[4,5-b]pyridines demonstrate that variations at the 2-position can shift potency against a target by over an order of magnitude or alter the selectivity profile entirely, making the precise structure of 65147-90-2 non-interchangeable for studies requiring reproducible, specific activity [2][3].

Quantitative Differentiation Evidence: 3-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine (CAS 65147-90-2) vs. Key Analogs


Comparative Binding Mode Analysis of 2-(3-Pyridinyl) vs. 2-Phenyl Substituents in Aurora Kinase A

X-ray crystallography of imidazo[4,5-b]pyridine-based Aurora A kinase inhibitors reveals that a 2-pyridinyl substituent, as found in CAS 65147-90-2, can engage the kinase hinge region through a bidentate hydrogen bond, whereas a 2-phenyl analog lacks this nitrogen-based hydrogen bonding capability [1]. In a related Aurora A-bound structure (PDB: 2X6D), a more elaborated 2-(4-morpholin-4-ylmethyl)phenyl derivative achieves an IC50 of 15 nM, but the specific contribution of the 3-pyridinyl group in 65147-90-2 is its ability to serve as a minimalist, non-bulky hydrogen bond acceptor, offering a distinct vector for scaffold optimization compared to phenyl-based analogs [1].

Kinase Inhibition Structure-Based Drug Design Aurora Kinase A

Comparative Synthetic Efficiency: Ultrasound-Assisted Synthesis of 2-Substituted 6-Bromo-imidazo[4,5-b]pyridines

A 2025 study demonstrated an ultrasound-assisted protocol for synthesizing 6-bromo-2-substituted-3H-imidazo[4,5-b]pyridine derivatives, achieving yields of 75-92% in 10-15 minutes, compared to conventional reflux methods requiring 4-6 hours for similar transformations [1]. While this study focused on 2-benzyl derivatives, the methodology is directly applicable to the synthesis of CAS 65147-90-2 (2-pyridinyl derivative), highlighting that procurement of this specific compound may benefit from optimized, scalable synthetic routes unavailable for less accessible analogs [1]. In contrast, other methods for 2-aryl imidazo[4,5-b]pyridines often require harsh conditions or longer reaction times, underscoring the value of procuring a compound with a well-defined, efficient synthetic entry [1].

Green Chemistry Synthetic Methodology Ultrasound-Assisted Synthesis

Predicted PAK4 Kinase Affinity Differentiates 2-Pyridinyl from 2-Pyrazolyl Analogs

Structural analysis of a PAK4-bound imidazo[4,5-b]pyridine inhibitor (PDB: 5I0B) reveals that the 2-position substituent directly interacts with the kinase hinge region [1]. In this study, a 6-bromo-2-(1-methyl-3-isopropyl-1H-pyrazol-4-yl)-1H-imidazo[4,5-b]pyridine derivative showed a specific binding mode [1]. The 3-pyridinyl group in CAS 65147-90-2, while not directly tested, is structurally predicted to engage the PAK4 hinge with a distinct hydrogen-bonding pattern compared to the pyrazole analog, potentially altering affinity and selectivity [1]. Quantitative SAR from related imidazo[4,5-b]pyridine series indicates that replacing a pyrazole with a pyridine at the 2-position can shift IC50 values by up to 10-fold against certain kinases, a critical differentiation for lead optimization [1].

PAK4 Inhibition Cancer Therapeutics Kinase Profiling

High-Impact Research & Procurement Scenarios for 3-{6-Bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine (CAS 65147-90-2)


Kinase Inhibitor Scaffold Optimization and SAR Expansion

Medicinal chemistry teams developing ATP-competitive kinase inhibitors can utilize CAS 65147-90-2 as a core scaffold for systematic SAR exploration at the 2-position. Its 3-pyridinyl group provides a unique hydrogen-bonding vector for optimizing hinge region interactions in kinases such as Aurora A, PAK4, or other targets with accessible hinge motifs [1][2]. Replacing the 3-pyridinyl group with other aryl or heteroaryl moieties would fundamentally alter the binding profile, making this specific compound essential for understanding the contribution of a minimalist pyridine hinge binder.

Reference Standard for Enzyme Inhibition Screening (AChE/Urease)

Given the demonstrated AChE and urease inhibitory activity of structurally related 6-bromo-2-substituted-imidazo[4,5-b]pyridines (e.g., IC50 = 9.00 ± 0.10 µg/mL for a 2-(4-chlorobenzyl) analog) [3], CAS 65147-90-2 serves as a valuable reference compound or starting point for developing new inhibitors of these enzymes. Its distinct 2-pyridinyl substitution may offer a different selectivity or potency profile compared to benzyl or phenyl analogs, making it a necessary control in enzyme inhibition assays to establish SAR trends [3].

Analytical Method Development and Impurity Profiling for Kinase Inhibitors

As a well-defined, commercially available imidazo[4,5-b]pyridine derivative with a CAS number, 65147-90-2 can be employed as a reference standard in HPLC or LC-MS method development for purity assessment of more complex kinase inhibitors derived from this scaffold. Its distinct UV/Vis and mass spectral properties facilitate its use as a system suitability standard or a model impurity for forced degradation studies [4].

Green Chemistry and Process Development Validation

The established ultrasound-assisted synthesis protocol for 6-bromo-2-substituted imidazo[4,5-b]pyridines [3] provides a rapid, high-yielding route to CAS 65147-90-2. Process chemistry teams can utilize this compound as a benchmark substrate to validate and optimize novel green synthetic methodologies (e.g., continuous flow, microwave, or mechanochemical synthesis) for heterocyclic scaffolds, comparing reaction times and yields against the published ultrasound method [3].

Quote Request

Request a Quote for 3-{6-bromo-3H-imidazo[4,5-b]pyridin-2-yl}pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.